

ceftolozane tazobactam therapeutic drug monitoring

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Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

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Analytical Methodology for TDM

Robust measurement of plasma concentrations is a prerequisite for effective TDM. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to simultaneously quantify both ceftolozane and tazobactam.

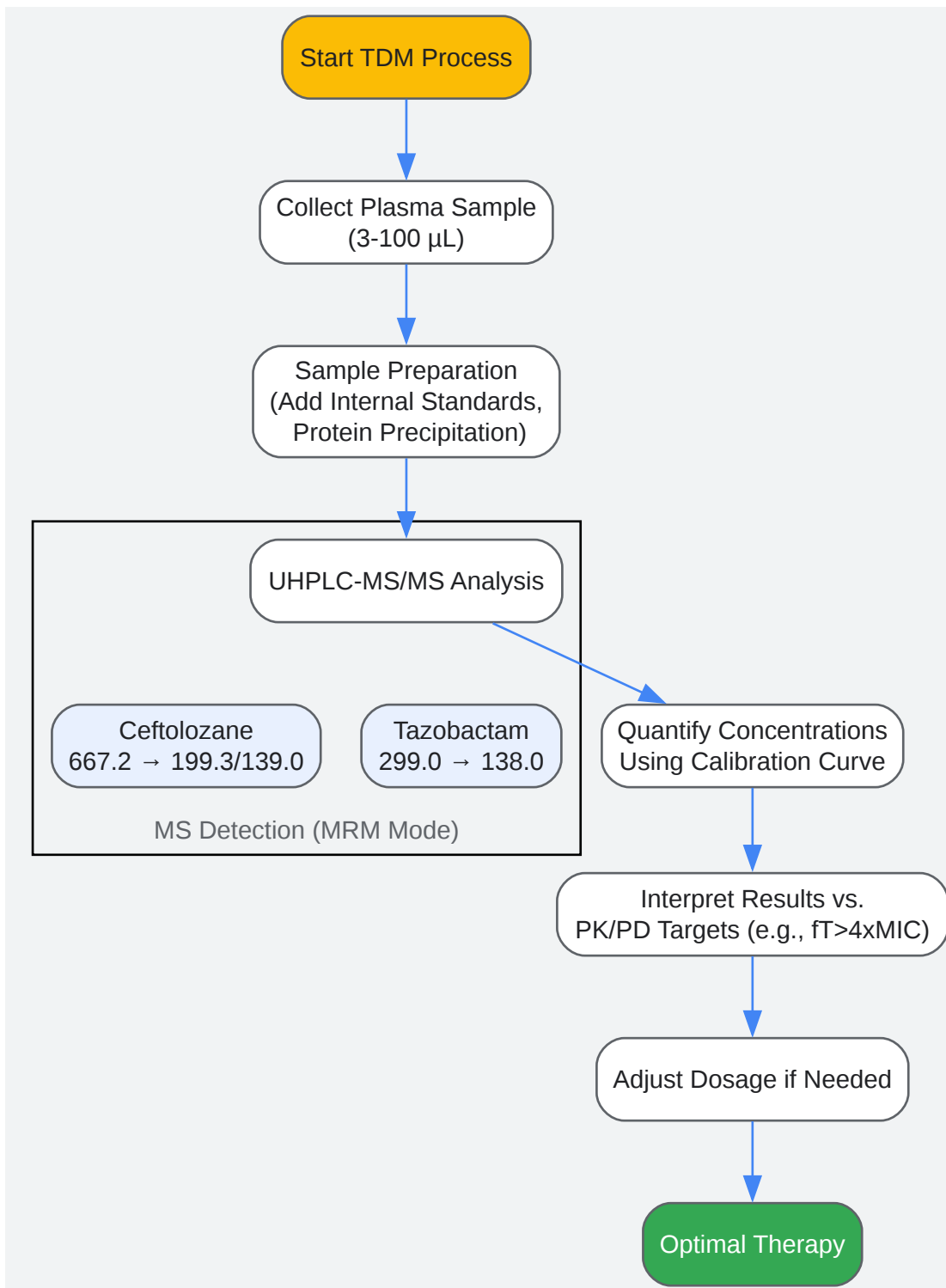
Detailed LC-MS/MS Protocol

The following protocol is synthesized from recent, validated procedures. [1] [2]

- **Sample Collection & Preparation:**
 - **Sample Type:** Plasma (often from microsamples as small as 3 μ L). [1]
 - **Preparation:** Simple protein precipitation or solid-phase extraction. Internal standards are added; one protocol uses ceftazidime-D5 for ceftolozane and sulbactam for tazobactam. [2]
- **Chromatographic Separation:**
 - **System:** Ultra-High Performance Liquid Chromatography (UHPLC).
 - **Column:** Reversed-phase (e.g., Acquity UPLC BEH C18).
 - **Run Time:** As short as 4 minutes. [1]
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray Ionization (ESI), positive for ceftolozane, negative for tazobactam. [2]
 - **Mode:** Multiple Reaction Monitoring (MRM).
 - **Key Mass Transitions:** [2]

- **Ceftolozane:** m/z 667.2 → 199.3 / 139.0
- **Tazobactam:** m/z 299.0 → 138.0
- **Method Validation Parameters** (based on EMA guidelines): [1] [2]
 - **Linearity:** 0.97–125 mg/L for ceftolozane; 1.04–125 mg/L for tazobactam.
 - **Accuracy:** Relative bias typically <15%.
 - **Precision:** Intra- and inter-day coefficients of variation (CV%) <11%.
 - **Lower Limit of Quantification (LLOQ):** ~1 mg/L for both drugs.

The workflow for the TDM process and analytical method can be visualized below.



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Dosing Optimization and Clinical Application

TDM data is used to personalize dosing regimens, moving beyond standard, one-size-fits-all approaches.

Dosing Strategy Blueprint

Recent pharmacokinetic modeling and Monte Carlo simulations provide a blueprint for optimizing dosing, especially against *Pseudomonas aeruginosa*. [3]

Renal Function (eGFR)	Standard Intermittent Dosing (Merck Label)	Proposed Continuous Infusion (CI) Regimen for Resistance Suppression
Normal (>90 mL/min/1.73m ²)	1.5 g (1g/0.5g) q8h	4–6 g / 2–3 g daily via CI
Mild Impairment	1.5 g (1g/0.5g) q8h	4–6 g / 2–3 g daily via CI
Moderate Impairment (30-50 mL/min)	750 mg (500mg/250mg) q8h	4–6 g / 2–3 g daily via CI
Severe Impairment (15-29 mL/min)	375 mg (250mg/125mg) q8h	4–6 g / 2–3 g daily via CI
ESRD on Hemodialysis	LD: 750 mg; MD: 150 mg q8h	Individualized dosing based on TDM

Note: The aggressive CI regimens are suggested to achieve a high probability of target attainment (≥90%) for the $fT > 4 \times MIC$ target against pathogens with MICs up to the EUCAST breakpoint (4 mg/L). [3] LD = Loading Dose; MD = Maintenance Dose.

- **Estimation of Drug Clearance:** The 2021 non-race-based Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, indexed to body surface area, has been identified as the most reliable method for estimating ceftolozane clearance (CL_{TOL}) to inform initial dosing. The relationship is defined by the formula: $CL_{TOL} = 3.08 \times (eGFR/100)^{0.71} \text{ L/h}$. [3]
- **The Rationale for Continuous Infusion:** Administering ceftolozane/tazobactam by continuous infusion, as opposed to traditional intermittent dosing, helps maintain a constant drug concentration that consistently exceeds the pathogen's MIC. This maximizes PK/PD target attainment and has been associated with a reduced risk of resistance emergence during treatment. [3]

Key Considerations for Researchers

- **Suppressing Resistance:** The primary impetus for aggressive TDM is the concerning rate of resistance emergence observed during treatment of MDR *P. aeruginosa*, which can be as high as 20% with conventional dosing. [3] Real-world data shows that resistance rates can fluctuate with antibiotic selective pressure. [4]
- **Appropriate Use:** IDSA guidance emphasizes that ceftolozane/tazobactam, while effective against ESBL-producing Enterobacterales, should be primarily reserved for difficult-to-treat resistant (DTR) *P. aeruginosa* or polymicrobial infections to preserve its efficacy. [5]
- **Clinical Urgency:** Outcomes for serious MDR infections remain poor, with 30-day mortality around 20%. Optimizing drug exposure through TDM is critical to improving patient outcomes. [3]

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To cite this document: Smolecule. [ceftolozane tazobactam therapeutic drug monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523134#ceftolozane-tazobactam-therapeutic-drug-monitoring>]

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